molecular formula C12H9F3N2O B5812843 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No. B5812843
M. Wt: 254.21 g/mol
InChI Key: YVPTYIIHLFPZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine, also known as MPTP, is a pyrimidine derivative that has been widely studied in the field of medicinal chemistry. MPTP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the synthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine in lab experiments is that it is relatively easy to synthesize, and is readily available. However, one limitation is that this compound can be toxic to cells at high concentrations, and care must be taken when handling the compound.

Future Directions

There are a number of potential future directions for research on 2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine. One area of interest is the development of this compound analogues with improved anti-cancer properties. Another area of interest is the study of this compound in combination with other chemotherapeutic agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to determine its potential use in the treatment of neurological disorders.

Synthesis Methods

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine can be synthesized using a number of different methods, including the reaction of 2-methoxypyrimidine-4-carboxylic acid with trifluoroacetic anhydride and phenylboronic acid. Other methods include the reaction of 2-methoxypyrimidine-4-carboxaldehyde with phenylacetonitrile and trifluoromethyl iodide.

Scientific Research Applications

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications. Research has shown that this compound has anti-cancer properties, and has been found to inhibit the growth of various cancer cell lines. This compound has also been found to have neuroprotective effects, and has been studied for its potential use in the treatment of Parkinson's disease.

properties

IUPAC Name

2-methoxy-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPTYIIHLFPZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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